molecular formula C11H28N4 B1608446 N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine CAS No. 71326-30-2

N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine

Cat. No. B1608446
CAS RN: 71326-30-2
M. Wt: 216.37 g/mol
InChI Key: NDYOVCQABQIDNF-UHFFFAOYSA-N
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Description

N,N’-Bis(3-aminopropyl)-1,3-propanediamine is a linear polyamine . It has been identified in various organisms, including Cyanidium caldarium and Bombyx mori . The compound is a polyazaalkane and a tetramine, and it is a conjugate base of a 3,3,3-tetraminium (4+) .


Synthesis Analysis

The synthesis of N,N’-Bis(3-aminopropyl)-1,3-propanediamine has been described in several studies. For instance, it can be prepared from furanomethylamine as a starting material through additional reaction and catalyzed hydrogenation reaction by Raney-Ni catalyst . Another method involves the use of a solvent of dipropanol dimethyl ether with Co-Mn-Al type catalyst, which can increase the yield of the compound to 98.85~99.49% .


Molecular Structure Analysis

The molecular formula of N,N’-Bis(3-aminopropyl)-1,3-propanediamine is C9H24N4 . Its linear formula is H2N(CH2)3NH(CH2)3NH(CH2)3NH2 . The compound has a molecular weight of 188.31 g/mol .


Physical And Chemical Properties Analysis

N,N’-Bis(3-aminopropyl)-1,3-propanediamine is a liquid at room temperature . It has a refractive index of 1.491 at 20°C . The compound has a boiling point of 98-103 °C at 1 mmHg and a density of 0.92 g/mL at 25 °C .

Safety And Hazards

N,N’-Bis(3-aminopropyl)-1,3-propanediamine is classified as harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage and may cause respiratory irritation . The compound is classified as Eye Damage 1 and Skin Corrosion 1B according to the GHS classification .

properties

IUPAC Name

N'-(3-aminopropyl)-N'-[3-(dimethylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N4/c1-14(2)8-5-11-15(9-3-6-12)10-4-7-13/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYOVCQABQIDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70991658
Record name N~1~,N~1~-Bis(3-aminopropyl)-N~3~,N~3~-dimethylpropane-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine

CAS RN

71326-30-2
Record name N1,N1-Bis(3-aminopropyl)-N3,N3-dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71326-30-2
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Record name N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine
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Record name N~1~,N~1~-Bis(3-aminopropyl)-N~3~,N~3~-dimethylpropane-1,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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